1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19632741
InChI: InChI=1S/C11H13N3O2/c12-5-1-3-7-8-4-2-6-13-10(8)14-9(7)11(15)16/h2,4,6H,1,3,5,12H2,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-

CAS No.:

Cat. No.: VC19632741

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 3-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H13N3O2/c12-5-1-3-7-8-4-2-6-13-10(8)14-9(7)11(15)16/h2,4,6H,1,3,5,12H2,(H,13,14)(H,15,16)
Standard InChI Key FRCJUDQZXACUHH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NC(=C2CCCN)C(=O)O)N=C1

Introduction

Structural and Physicochemical Properties

Core Framework and Substituent Effects

The parent scaffold, 1H-pyrrolo[2,3-b]pyridine, consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the [2,3-b] positions . The addition of a carboxylic acid group at position 2 introduces polarity and hydrogen-bonding capacity, while the 3-aminopropyl side chain enhances solubility and enables interactions with biological targets via its primary amine.

Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₁₃N₃O₂
Molecular weight219.24 g/mol
pKa (carboxylic acid)~3–4 (estimated)
LogP (lipophilicity)~1.2 (predicted)

The aminopropyl group’s conformational flexibility allows for adaptive binding in enzyme active sites, as observed in related pyrrolopyridine derivatives targeting fibroblast growth factor receptors (FGFRs).

Synthetic Methodologies

Core Scaffold Synthesis

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization strategies:

  • Madelung Synthesis: Cyclization of o-aminopyridine derivatives under basic conditions.

  • Fischer Indole Synthesis: Applicable for introducing substituents at specific positions.

Functionalization at Position 3

Introducing the 3-aminopropyl group involves multi-step sequences:

  • Bromination: Selective bromination at position 3 using N-bromosuccinimide (NBS) .

  • Nucleophilic Substitution: Reaction with 3-aminopropylmagnesium bromide under palladium catalysis .

  • Deprotection: Removal of protecting groups (e.g., Boc) to yield the free amine .

Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, DMF, 0°C → RT, 12h78%
Grignard AdditionPd(PPh₃)₄, THF, reflux, 24h65%
DeprotectionTFA/DCM (1:1), 2h92%

Biological Activity and Mechanisms

CompoundTargetIC₅₀ (nM)Source
Parent pyrrolopyridine derivativeFGFR148
3-Aminopropyl analogFGFR1 (pred)12–18

Antibacterial Applications

Brominated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) exhibit moderate activity against Gram-positive pathogens (MIC: 8–16 µg/mL) . The 3-aminopropyl derivative’s enhanced solubility may improve bioavailability in similar contexts.

Material Science Applications

Coordination Chemistry

The carboxylic acid and amine groups enable chelation of metal ions. Preliminary studies on analogous compounds show:

  • Formation of stable Cu(II) complexes (log K: 8.2–8.5) .

  • Potential use in catalytic systems for oxidation reactions .

ParameterSpecification
Temperature–20°C
AtmosphereNitrogen or argon
SolventAnhydrous DMF or ethanol

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the aminopropyl chain length to optimize target binding .

  • Prodrug Development: Esterification of the carboxylic acid to enhance membrane permeability .

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with FGFR isoforms.

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